molecular formula C17H28N4O3 B6987809 tert-butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate

tert-butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate

Cat. No.: B6987809
M. Wt: 336.4 g/mol
InChI Key: NQPHYBAVGLSNTR-UHFFFAOYSA-N
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Description

tert-Butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate: is a complex organic compound that features a tert-butyl ester group, a pyrazole ring, and a piperidine ring

Properties

IUPAC Name

tert-butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-17(2,3)24-15(22)8-7-14-6-4-5-11-21(14)16(23)18-12-13-9-10-19-20-13/h9-10,14H,4-8,11-12H2,1-3H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPHYBAVGLSNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1CCCCN1C(=O)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the esterification to introduce the tert-butyl group. The reaction conditions often involve the use of organic solvents such as methanol and reagents like anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which tert-butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate is unique due to its combination of a pyrazole ring and a piperidine ring, which provides a versatile scaffold for further chemical modifications. This makes it particularly valuable in drug discovery and development .

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